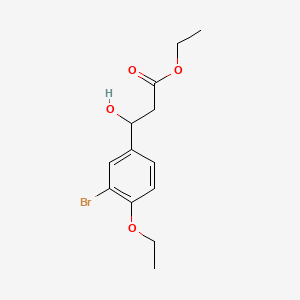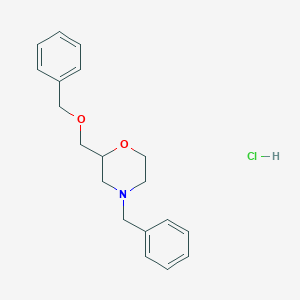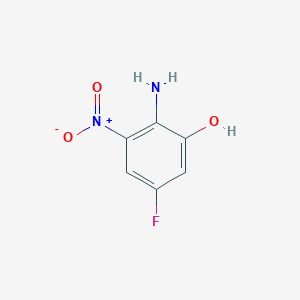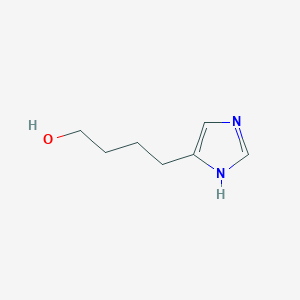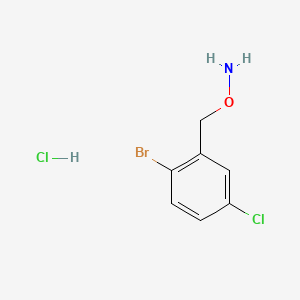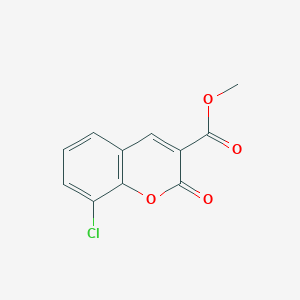![molecular formula C18H8Br3N B13688224 2,5,11-Tribromoindolo[3,2,1-jk]carbazole](/img/structure/B13688224.png)
2,5,11-Tribromoindolo[3,2,1-jk]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,11-Tribromoindolo[3,2,1-jk]carbazole is a brominated derivative of indolo[3,2,1-jk]carbazole. It is characterized by the presence of three bromine atoms at the 2, 5, and 11 positions of the indolo[3,2,1-jk]carbazole structure. This compound has a molecular formula of C18H8Br3N and a molecular weight of 477.97 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,11-Tribromoindolo[3,2,1-jk]carbazole typically involves the bromination of indolo[3,2,1-jk]carbazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5,11-Tribromoindolo[3,2,1-jk]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with various functional groups, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
2,5,11-Tribromoindolo[3,2,1-jk]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 2,5,11-Tribromoindolo[3,2,1-jk]carbazole involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with various enzymes, receptors, and other biomolecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dibromoindolo[3,2,1-jk]carbazole
- 2,11-Dibromoindolo[3,2,1-jk]carbazole
- 2,5,11-Trichloroindolo[3,2,1-jk]carbazole
Comparison: Compared to its similar compounds, 2,5,11-Tribromoindolo[3,2,1-jk]carbazole is unique due to the presence of three bromine atoms, which significantly influence its chemical properties and reactivity. The specific positioning of the bromine atoms enhances its potential for selective reactions and applications in various fields .
Eigenschaften
Molekularformel |
C18H8Br3N |
|---|---|
Molekulargewicht |
478.0 g/mol |
IUPAC-Name |
5,10,15-tribromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2(7),3,5,8,10,12(19),13(18),14,16-nonaene |
InChI |
InChI=1S/C18H8Br3N/c19-9-1-3-16-12(5-9)14-7-11(21)8-15-13-6-10(20)2-4-17(13)22(16)18(14)15/h1-8H |
InChI-Schlüssel |
PYFROFYQQSCMKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C3=CC(=CC4=C3N2C5=C4C=C(C=C5)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13688152.png)
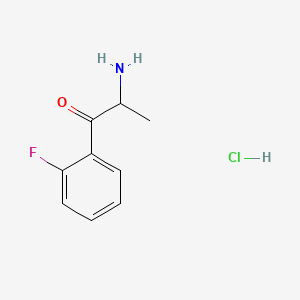

![1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium](/img/structure/B13688171.png)
![Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B13688176.png)
